molecular formula C16H13N5O4S B4875598 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

Cat. No.: B4875598
M. Wt: 371.4 g/mol
InChI Key: RTNVEHRNPCYXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a photoactivatable protecting group for biological molecules. This compound is synthesized using a multi-step process, which involves the use of various reagents and solvents. The synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has potential applications as a photoactivatable protecting group for biological molecules. This compound can be used to protect biological molecules from degradation or modification during experiments. Upon exposure to light, the protecting group can be removed, allowing the biological molecule to be activated or modified. This technique has been used in various scientific research fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate involves the photochemical cleavage of the protecting group upon exposure to light. The compound absorbs light at a specific wavelength, which causes the nitrobenzyl group to undergo a photochemical reaction, resulting in the release of the protected molecule. The mechanism of action can be optimized by adjusting the wavelength of light used for activation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. This compound is relatively inert and does not interact with biological molecules in a significant way. However, the photochemical cleavage of the protecting group can have downstream effects on biological systems, depending on the protected molecule and the experimental conditions.

Advantages and Limitations for Lab Experiments

The use of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate as a photoactivatable protecting group has several advantages for lab experiments. This compound allows for the precise control of the timing and location of molecule activation or modification. It also allows for the protection of sensitive molecules during experiments. However, the use of this compound requires the use of specialized equipment and expertise in photochemistry. Additionally, the release of the protected molecule can be affected by experimental conditions such as pH, temperature, and solvent.

Future Directions

There are several future directions for the use of 4-nitrobenzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate in scientific research. One potential direction is the development of new photoactivatable protecting groups with improved properties such as faster activation or higher specificity. Another direction is the application of this technique to new biological molecules and systems. Additionally, the use of this technique in vivo has the potential to revolutionize the field of optogenetics, allowing for the precise control of biological processes in living organisms.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c22-15(25-10-12-6-8-14(9-7-12)21(23)24)11-26-16-17-18-19-20(16)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVEHRNPCYXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.